PTP Inhibitor IV
CAS No.: 329317-98-8
Cat. No.: VC0005517
Molecular Formula: C26H26F6N2O4S2
Molecular Weight: 608.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 329317-98-8 |
---|---|
Molecular Formula | C26H26F6N2O4S2 |
Molecular Weight | 608.6 g/mol |
IUPAC Name | 1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide |
Standard InChI | InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3 |
Standard InChI Key | JWNAVYMNAQDLHX-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F |
Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Physicochemical Properties
Structural Characteristics
PTP Inhibitor IV features a central 1,4-diisopropylbenzene core flanked by two 4-trifluoromethylsulfonamidophenyl groups. This symmetrical arrangement facilitates interactions with the conserved catalytic pockets of PTPs while introducing steric and electronic modifications that enhance selectivity . The trifluoromethyl groups enhance metabolic stability, and the sulfonamide moieties contribute to hydrogen bonding with enzyme residues .
Physical and Solubility Profiles
Property | Value |
---|---|
Molecular Weight | 608.62 g/mol |
Physical Form | White to off-white solid |
Solubility | 10 mg/mL in DMSO |
Storage Conditions | -20°C, protected from light |
The compound’s limited solubility in aqueous media necessitates the use of organic solvents like dimethyl sulfoxide (DMSO) for experimental applications .
Mechanism of Action and Target Specificity
Competitive Inhibition of DUSP14
PTP Inhibitor IV exhibits competitive inhibition against dual-specificity phosphatase 14 (DUSP14), a regulator of the c-Jun N-terminal kinase (JNK) pathway . Kinetic analyses reveal that the inhibitor binds directly to the catalytic site of DUSP14, preventing substrate access and preserving JNK phosphorylation levels . This mechanism is critical in models of oxidative stress and apoptosis, where sustained JNK activity promotes cell death .
Selectivity Challenges and Design Strategies
Despite its potency against DUSP14, PTP Inhibitor IV’s utility is constrained by the high structural conservation among PTP active sites. To address this, recent strategies focus on bidentate inhibitors that engage both the catalytic pocket and adjacent peripheral sites, a approach that could inspire derivatives of PTP Inhibitor IV with improved specificity .
Research Findings and Pharmacological Effects
Cancer Therapeutics
Dysregulated PTP activity is implicated in oncogenesis, with DUSP14 overexpression observed in colorectal and breast cancers . By blocking DUSP14-mediated JNK dephosphorylation, PTP Inhibitor IV potentiates apoptosis in cancer cells, suggesting a role in combination therapies .
Metabolic Disorders
Comparative Analysis with Other PTP Inhibitors
Inhibitor | Target PTP | IC₅₀ (nM) | Selectivity | Clinical Stage |
---|---|---|---|---|
PTP Inhibitor IV | DUSP14 | 2.4 | Moderate | Preclinical |
TPI-1 | SHP1 | 15.0 | High | Preclinical |
NSC-87877 | SHP1/2 | 8.3 | Low | Research |
PTP Inhibitor IV’s moderate selectivity contrasts with broader-spectrum inhibitors like NSC-87877, underscoring the need for target-specific optimization .
Current Status and Future Directions
As of 2025, PTP Inhibitor IV remains a research-grade compound, with no active clinical trials registered . Challenges in bioavailability and selectivity necessitate structural refinements, such as fluorination or prodrug approaches, to advance therapeutic applications . Collaborative efforts between academia and industry are critical to translating this molecule into viable drug candidates.
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